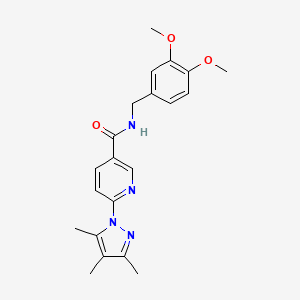

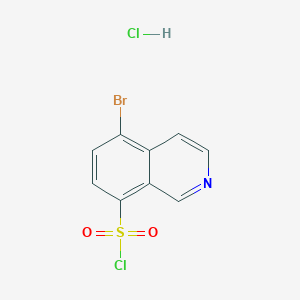

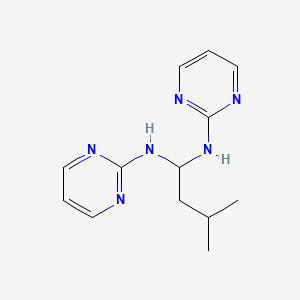

![molecular formula C18H17NO4S B2907156 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797891-05-4](/img/structure/B2907156.png)

1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Phenylsulfonyl)-1H-pyrrole” is a heterocyclic building block . It has a molecular formula of C10H9NO2S, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .

Synthesis Analysis

The synthesis of similar compounds like “1-(Phenylsulfonyl)-1H-pyrrole” has been reported. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen .Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-1H-pyrrole” consists of a pyrrole ring with a phenylsulfonyl group attached .Chemical Reactions Analysis

The chemical reactions of similar compounds like “1-(Phenylsulfonyl)-1H-pyrrole” have been studied. For example, it has been reported that the 1-phenylsulfonyl group can be removed with KOH/methanol, yielding a good yield of methyl pyrrole-3-carboxylate .Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like cathepsin f . Cathepsin F is a cysteine protease involved in protein degradation and processing, and its dysregulation has been linked to various diseases.

Mode of Action

Benzofuran derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound likely interacts with its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities . The compound’s interaction with its targets could lead to alterations in these pathways, resulting in downstream effects.

Result of Action

Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have potential therapeutic effects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Direcciones Futuras

While specific future directions for “1’-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” are not available, research on similar compounds like boron reagents for Suzuki–Miyaura coupling is ongoing . This research could potentially lead to the development of new synthetic methods and applications for these types of compounds .

Propiedades

IUPAC Name |

1'-(benzenesulfonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17-15-9-4-5-10-16(15)18(23-17)11-6-12-19(13-18)24(21,22)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJWXLHBPZRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

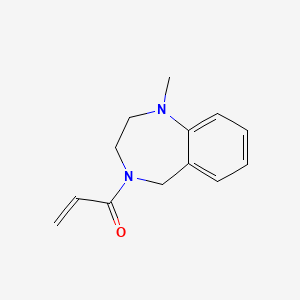

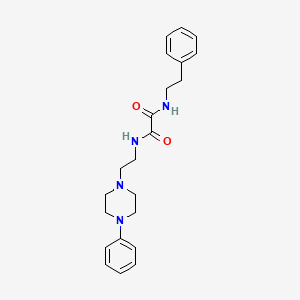

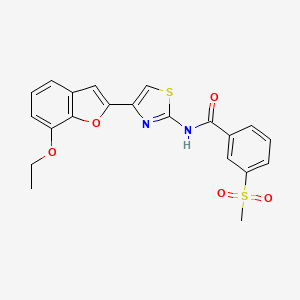

![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)

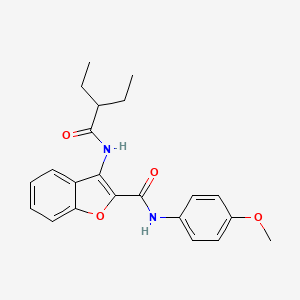

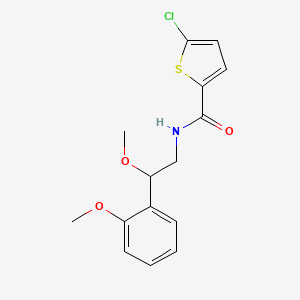

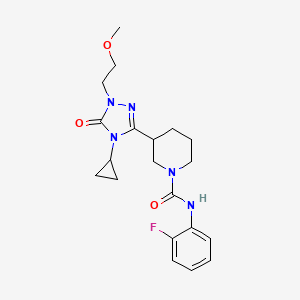

![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)

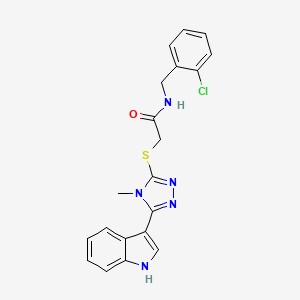

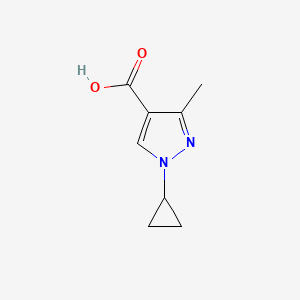

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)